Chitin synthase inhibitor 12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21ClFN3O5 |

|---|---|

Molekulargewicht |

473.9 g/mol |

IUPAC-Name |

(E)-N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+ |

InChI-Schlüssel |

PVEZFCKVQQJBTM-VOTSOKGWSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC(=C(C=C4)F)Cl |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chitin Synthase Inhibitor 12: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a compound identified as a potent inhibitor of chitin synthase. This document collates available quantitative data, details relevant experimental methodologies, and illustrates the key molecular pathways involved in its inhibitory action.

Introduction to Chitin Synthase Inhibition

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of antifungal and insecticidal agents.[1][2] Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][3] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death in fungi.[1]

Chitin Synthase Inhibitor 12 has emerged as a noteworthy compound due to its significant inhibitory effect on this essential fungal enzyme.

Quantitative Data on Inhibitory Activity

This compound has demonstrated potent inhibition of chitin synthase activity. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 (mM) | Target Enzyme | Organism(s) | Reference(s) |

| This compound | 0.16 | Chitin Synthase (CHS) | Broad-spectrum antifungal (e.g., C. albicans, C. neoformans) | [4][5][6] |

| Chitin Synthase Inhibitor 1 | 0.12 | Chitin Synthase (CHS) | Candida albicans, Aspergillus fumigatus, Aspergillus flavus, Cryptococcus neoformans | [7] |

| Chitin Synthase Inhibitor 2 | 0.09 | Chitin Synthase (CHS) | Not specified | [5] |

| Chitin Synthase Inhibitor 5 | 0.14 | Chitin Synthase (CHS) | C. albicans, A. flavus, A. fumigatus, C. neoformans | [5] |

| Chitin Synthase Inhibitor 10 | Not Specified | Chitin Synthase (CHS) | C. albicans, C. neoformans | [5] |

| Chitin Synthase Inhibitor 11 | 0.10 | Chitin Synthase (CHS) | Not specified | [5] |

| Chitin Synthase Inhibitor 13 | 0.1067 | Chitin Synthase (CHS) | Not specified (non-competitive inhibitor) | [5] |

| Polyoxin B | 0.19 | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | [8] |

Mechanism of Action

While specific studies detailing the precise binding mode of this compound are not publicly available, the general mechanism of chitin synthase inhibitors involves the disruption of the catalytic activity of the enzyme.[1] These inhibitors can act through several mechanisms, including competitive, non-competitive, or uncompetitive inhibition.

Competitive Inhibition: Many known chitin synthase inhibitors, such as nikkomycins and polyoxins, are competitive inhibitors.[9][10] They are structurally similar to the natural substrate, UDP-GlcNAc, and bind to the active site of the enzyme, thereby preventing the substrate from binding and halting chitin polymerization.[2][9]

Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.[5]

Based on the available information, this compound is a direct inhibitor of chitin synthase.[4][5][6] The following diagram illustrates the general mechanism of chitin synthase inhibition.

Caption: General mechanisms of chitin synthase inhibition by CSI-12.

Signaling Pathway Perturbation

Inhibition of chitin synthesis triggers cellular stress responses in fungi, primarily activating the Cell Wall Integrity (CWI) pathway.[9] This pathway is a critical defense mechanism that senses cell wall damage and initiates compensatory responses, such as the increased expression of other cell wall synthesis genes.

Caption: The cell wall integrity pathway is activated by CSI-12.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize chitin synthase inhibitors like CSI-12.

Chitin Synthase Activity Assay

This assay measures the enzymatic activity of chitin synthase in the presence and absence of an inhibitor.

Principle: The assay quantifies the incorporation of radiolabeled N-acetylglucosamine from [¹⁴C]UDP-GlcNAc into an insoluble chitin polymer.

Materials:

-

Fungal cell lysate or purified chitin synthase

-

[¹⁴C]UDP-N-acetyl-D-glucosamine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, fungal lysate, and varying concentrations of CSI-12.

-

Initiate the reaction by adding [¹⁴C]UDP-GlcNAc.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized chitin.

-

Filter the mixture through glass fiber filters to capture the insoluble chitin.

-

Wash the filters extensively to remove unincorporated [¹⁴C]UDP-GlcNAc.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each CSI-12 concentration and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Principle: Fungal cells are exposed to serial dilutions of the inhibitor in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Materials:

-

Fungal strain of interest (e.g., Candida albicans)

-

Growth medium (e.g., RPMI-1640)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Perform serial dilutions of CSI-12 in the growth medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.

References

- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Chitin Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin (B13524), an essential structural polysaccharide in fungal cell walls and arthropod exoskeletons, is absent in vertebrates, making its biosynthetic enzyme, chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of chitin synthase inhibitors, with a focus on the methodologies and workflows involved in identifying and characterizing novel compounds. While this document uses "Chitin Synthase Inhibitor 12" (CSI-12) as a representative placeholder for a novel inhibitor, the principles and protocols described are broadly applicable to the field. We delve into the core aspects of inhibitor discovery, from initial high-throughput screening to detailed mechanistic studies and synthetic strategies.

Introduction: The Critical Role of Chitin Synthase

Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) that provides structural integrity to the cell walls of fungi and the exoskeletons of arthropods.[4][5] The synthesis of chitin is catalyzed by chitin synthase (CHS), a membrane-bound glycosyltransferase that polymerizes GlcNAc from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][4] Fungi possess multiple CHS isoenzymes, each playing specific roles in cell division, morphogenesis, and maintaining cell wall integrity.[6][7] The essential nature of chitin for these organisms, coupled with its absence in vertebrates, makes CHS a prime target for selective therapeutic intervention.[1][3]

The discovery of natural CHS inhibitors, such as the peptidyl nucleoside antibiotics polyoxins and nikkomycins isolated from Streptomyces species, validated this approach.[1][8] These compounds act as competitive inhibitors by mimicking the structure of UDP-GlcNAc.[1][5] Nikkomycin (B1203212) Z, in particular, has advanced to clinical development for treating fungal infections.[1][9] More recently, research has expanded to include synthetic inhibitors, such as maleimide (B117702) and benzoylphenylurea (B10832687) derivatives, identified through high-throughput screening and rational drug design.[8][9][10]

The Discovery Workflow for Novel Chitin Synthase Inhibitors

The identification of novel CHS inhibitors like our placeholder, CSI-12, typically follows a structured workflow that begins with large-scale screening and progresses to detailed characterization.

Caption: A generalized workflow for the discovery of novel chitin synthase inhibitors.

Experimental Protocols for Inhibitor Discovery and Characterization

High-Throughput Screening (HTS) for Chitin Synthase Inhibitors

The initial step in discovering novel inhibitors is typically a high-throughput screening campaign. A non-radioactive, colorimetric assay using wheat germ agglutinin (WGA) is a robust and widely used method.[11][12]

Principle: This assay relies on the specific binding of WGA to chitin.[12] Newly synthesized chitin is captured on WGA-coated microtiter plates and detected with a horseradish peroxidase (HRP)-conjugated WGA, with the signal quantified colorimetrically.[11][12]

Detailed Methodology:

-

Plate Coating: Coat 96-well microtiter plates with WGA and block non-specific binding sites.

-

Enzyme Preparation: Prepare a microsomal fraction enriched in membrane-bound chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae or Candida albicans).[1][8] The enzyme may be partially activated by limited proteolysis with trypsin.[8]

-

Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-GlcNAc and necessary cofactors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8]

-

Assay Procedure:

-

Detection:

Determination of Inhibitory Potency (IC50)

Compounds identified as "hits" in the primary screen are further characterized to determine their half-maximal inhibitory concentration (IC50).

Methodology:

-

Perform the chitin synthase inhibition assay as described above with serial dilutions of the hit compound.

-

Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing

The in vitro efficacy of a CHS inhibitor against whole fungal cells is assessed using antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).

Methodology (Broth Microdilution):

-

Prepare serial dilutions of the inhibitor in a 96-well plate containing a suitable fungal growth medium (e.g., RPMI-1640).[13]

-

Inoculate the wells with a standardized fungal suspension.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[13]

Synthesis of a Novel Chitin Synthase Inhibitor

The synthesis of a novel inhibitor, such as our conceptual CSI-12, will depend on its chemical scaffold. As an example, the synthesis of maleimide derivatives, which have shown promising CHS inhibitory activity, often involves a two-step process.[9]

General Synthetic Scheme for N-substituted Maleimides:

Caption: A simplified synthetic route to N-substituted maleimide-based CHS inhibitors.

Step 1: Synthesis of the Maleamic Acid Intermediate Maleic anhydride is reacted with a primary amine in a suitable solvent like acetone (B3395972) at room temperature.[9] The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding maleamic acid.

Step 2: Cyclization to the Maleimide The maleamic acid intermediate is then cyclized to form the maleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate.[9]

Mechanism of Action and Cellular Response

Elucidating the Mode of Inhibition

Understanding how an inhibitor interacts with the enzyme is crucial. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition. For competitive inhibitors like nikkomycin Z, the inhibitor binds to the active site, competing with the natural substrate UDP-GlcNAc.[1][5] Non-competitive inhibitors, on the other hand, bind to an allosteric site.

The Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of chitin synthesis induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that attempts to repair the cell wall damage, often by upregulating the expression of other cell wall components like β-1,3-glucan.

Caption: The CWI pathway is activated in response to reduced chitin synthesis.

Data Summary

The following table summarizes hypothetical quantitative data for our placeholder inhibitor, CSI-12, in comparison to known inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Antifungal MIC (µg/mL) vs. C. albicans |

| CSI-12 (Hypothetical) | Chitin Synthase 1 | 0.12 | 0.5 |

| Polyoxin D | Chitin Synthase 1 | 15 | >100 |

| Nikkomycin Z | Chitin Synthase | 0.367[5] | 25 (vs. S. cerevisiae fks1Δ)[6] |

| N,N-bis(2-phenylethyl)urea | Chitin Synthase 1 | 14 | - |

Conclusion

The discovery and development of novel chitin synthase inhibitors hold significant promise for addressing the growing challenges of fungal infections and agricultural pests. A systematic approach, combining high-throughput screening, detailed biochemical and microbiological characterization, and strategic chemical synthesis, is essential for identifying and optimizing potent and selective inhibitors. Understanding the cellular responses to CHS inhibition, such as the activation of the CWI pathway, provides further insights for developing synergistic therapeutic strategies. The methodologies and principles outlined in this guide offer a robust framework for the continued exploration of chitin synthase as a critical therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]

- 9. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Biological Activity of Chitin Synthase Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel compound with demonstrated potential as an antifungal agent. This document details its inhibitory effects on chitin synthase, its antifungal efficacy, and the relevant cellular signaling pathways. Methodologies for key experiments are also provided to facilitate further research and development.

Core Data Presentation

Quantitative data for Chitin Synthase Inhibitor 12 (CSI-12), also identified in scientific literature as Chitin Synthase Inhibitor 3 (compound 2d), is summarized below. It is important to note a discrepancy in the reported molecular formula for this compound across different sources.

| Parameter | Value | Reference(s) |

| Compound Name | This compound (CSI-12); Chitin Synthase Inhibitor 3 (compound 2d) | [1][2] |

| Molecular Formula | C20H19N3O4 or C23H21ClFN3O5 | [1] |

| IC50 (Chitin Synthase) | 0.16 mM | [1] |

| MIC (Candida albicans) | 1 µg/mL | [1] |

Mechanism of Action

This compound targets chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin. Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity. By inhibiting this enzyme, CSI-12 disrupts cell wall formation, ultimately leading to fungal cell death. As chitin and chitin synthases are absent in mammals, this inhibitor presents a highly selective target for antifungal therapy.

Signaling Pathway

Inhibition of chitin synthesis triggers a compensatory stress response in fungi known as the Cell Wall Integrity (CWI) signaling pathway. Understanding this pathway is critical for elucidating potential mechanisms of fungal resistance and for the development of synergistic therapeutic strategies.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay quantifies the in vitro activity of CSI-12 against fungal chitin synthase.

Materials:

-

Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

96-well microtiter plates pre-coated with Wheat Germ Agglutinin (WGA)

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation: Culture the selected fungal strain and harvest the cells. Prepare a crude cell lysate by mechanical disruption (e.g., bead beating or sonication) in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the chitin synthase enzyme.

-

Assay Reaction: To the WGA-coated wells, add the reaction components in the following order:

-

Reaction buffer

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO)

-

Fungal cell lysate (enzyme source)

-

Initiate the reaction by adding the UDP-GlcNAc substrate solution.

-

Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

-

Incubation: Incubate the plate at a temperature optimal for the enzyme (typically 30-37°C) for 1-2 hours.

-

Detection:

-

Wash the wells thoroughly to remove unbound reagents.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the wells again to remove unbound conjugate.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of CSI-12 against various fungal species.

Materials:

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate liquid culture medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

This compound

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in the liquid medium, adjusting the concentration to a defined cell density (e.g., 0.5-2.5 x 10³ cells/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the liquid medium directly in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted inhibitor. Include a positive control well (inoculum without inhibitor) and a negative control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) with a plate reader.

Experimental Workflow Visualization

The discovery and validation of novel chitin synthase inhibitors typically follow a structured workflow.

Caption: General workflow for the discovery of chitin synthase inhibitors.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Chitin Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various chitin (B13524) synthase inhibitors, offering valuable insights for the development of novel antifungal agents. Chitin, an essential component of the fungal cell wall and absent in vertebrates, makes its synthesizing enzyme, chitin synthase (CHS), an attractive target for selective antifungal therapies.[1][2][3]

Core Concepts in Chitin Synthase Inhibition

Chitin synthases are integral plasma membrane proteins that catalyze the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-GlcNAc into chitin chains.[3][4] These enzymes are crucial for maintaining the structural integrity of the fungal cell wall, especially during processes like budding and septation.[5][6] Fungi possess multiple chitin synthase isoenzymes, often with distinct roles, which can complicate the development of broad-spectrum inhibitors.[3][4]

Inhibitors of chitin synthase can be broadly categorized based on their mechanism of action, which includes:

-

Competitive Inhibition: These inhibitors, such as the well-known polyoxins and nikkomycins, are structural analogs of the substrate UDP-GlcNAc and compete for binding at the enzyme's active site.[7]

-

Non-competitive Inhibition: These compounds bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.

Understanding the SAR of these inhibitors is pivotal for designing more potent and selective antifungal drugs.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for several classes of chitin synthase inhibitors. The data is compiled from various studies and highlights the impact of different structural modifications on inhibitory activity.

Table 1: SAR of Maleimide (B117702) Derivatives as Chitin Synthase Inhibitors [2][8]

| Compound ID | R Group on Maleimide | IC50 (mM) vs. Sclerotinia sclerotiorum CHS |

| 1 | H | >1 |

| 16 | Phenylpropyl | 0.54 |

| 20 | 4-Chlorophenyl | 0.12 |

| Polyoxin B (Control) | - | 0.19 |

Data from this table indicates that the introduction of a substituted phenyl ring to the maleimide scaffold significantly enhances inhibitory activity against chitin synthase from Sclerotinia sclerotiorum. Compound 20, with a 4-chlorophenyl substituent, demonstrated the highest potency, even surpassing the control inhibitor, Polyoxin B.[2][8]

Table 2: SAR of Benzophenone Analogs as Candida albicans Chitin Synthase 1 (CaChs1) Inhibitors [9]

| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. CaChs1 |

| RO-41-0986 (1) | - | - | High (exact value not specified) |

| RO-09-3024 (2) | Modified from 1 | Modified from 1 | 0.14 |

Systematic modification of the initial hit, RO-41-0986, led to the identification of the highly potent inhibitor RO-09-3024, with an impressive IC50 of 0.14 nM against CaChs1.[7][9] This highlights the power of iterative medicinal chemistry in optimizing inhibitor potency.

Table 3: Inhibitory Activity of Natural Products and their Analogs against Fungal Chitin Synthases

| Compound | Fungal Species | Target Enzyme | IC50 |

| Ursolic Acid | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | 0.184 µg/mL |

| Gosin N | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | > Polyoxin D |

| Wuwezisu C | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | > Polyoxin D |

| Obovatol | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | 59 µg/mL (as its derivative) |

| Nikkomycin Z | Candida albicans | Chitin Synthase 2 (CaChs2) | Ki = 1.5 ± 0.5 µM |

| Polyoxin D | Candida albicans | Chitin Synthase 2 (CaChs2) | Ki = 3.2 ± 1.4 µM |

| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL |

| IMB-D10 | Saccharomyces cerevisiae | Chs2 | 3.51 ± 1.35 µg/mL |

| IMB-D10 | Saccharomyces cerevisiae | Chs3 | 13.08 ± 2.08 µg/mL |

This table showcases the diversity of natural products with chitin synthase inhibitory activity. Notably, different inhibitors exhibit varying potencies and selectivities against different chitin synthase isoenzymes.[2][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of chitin synthase inhibitors. Below are protocols for key experiments cited in the literature.

1. Non-Radioactive Chitin Synthase Activity Assay [1][2][12]

This assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.

-

Plate Preparation:

-

Coat a 96-well microtiter plate with WGA solution and incubate overnight.

-

Wash the plate with ultrapure water.

-

Block the wells with a BSA blocking buffer for 1 hour.

-

-

Enzyme Reaction:

-

Add 50 µL of the reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM CoCl₂) to each well.[1][2]

-

Add 2 µL of the test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO). Use solvent alone as a control.[1][2]

-

Initiate the reaction by adding 20-50 µL of the crude enzyme extract.

-

Incubate the plate at 30-37°C for 1-3 hours with shaking.[1][2][12]

-

-

Detection:

-

Stop the reaction by washing the plate multiple times with ultrapure water.

-

Add 100 µL of WGA-HRP (Horseradish Peroxidase conjugated WGA) solution to each well and incubate for 30 minutes at 30°C.[1][2]

-

Wash the plate again to remove unbound WGA-HRP.

-

Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) over time to determine the reaction rate.[2]

-

2. Preparation of Crude Chitin Synthase Extract from Fungal Mycelia [1][2]

-

Harvesting and Lysis:

-

Harvest fungal mycelia by centrifugation and wash with sterile water.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

-

Extraction and Activation:

-

Resuspend the powdered mycelia in an ice-cold extraction buffer.

-

To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.

-

Stop the trypsin digestion by adding a soybean trypsin inhibitor.

-

Centrifuge the extract to pellet cell debris. The supernatant contains the crude chitin synthase.

-

3. Antifungal Susceptibility Testing (Mycelial Growth Rate Method) [2]

-

Medium Preparation:

-

Dissolve the test compounds in a suitable solvent (e.g., 10% acetone (B3395972) with 0.1% Tween-80).

-

Incorporate the compounds into a growth medium (e.g., Potato Dextrose Agar - PDA) at various final concentrations.

-

-

Inoculation and Incubation:

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature (e.g., 23°C) for a defined period.

-

-

Measurement:

-

Measure the diameter of the fungal colony at regular intervals.

-

Calculate the percentage of growth inhibition compared to a control plate without the inhibitor.

-

Signaling Pathways and Experimental Workflows

The regulation of chitin synthesis is a complex process involving multiple signaling pathways. Understanding these pathways can reveal novel targets for antifungal drug development.

Figure 1: Fungal Cell Wall Integrity and Calcium Signaling Pathways Regulating Chitin Synthase Gene Expression. This diagram illustrates how extracellular stresses are sensed at the plasma membrane, triggering intracellular signaling cascades, including the Protein Kinase C (PKC) MAP kinase and the calcium-calmodulin-calcineurin pathways.[13][14] These pathways converge in the nucleus to regulate the transcription of chitin synthase (CHS) genes, leading to a compensatory increase in chitin synthesis to maintain cell wall integrity.[13][14]

Figure 2: General Workflow for the Discovery and Optimization of Chitin Synthase Inhibitors. This diagram outlines a typical drug discovery cascade, starting from compound screening or synthesis, followed by in vitro enzymatic assays to determine inhibitory potency (IC50). Promising candidates are then evaluated in cellular assays for their antifungal activity (Minimum Inhibitory Concentration - MIC), leading to the identification of lead compounds for further optimization.

Conclusion

The structure-activity relationship of chitin synthase inhibitors is a dynamic field of research with significant potential for the development of novel antifungal therapies. This guide has provided a summary of quantitative SAR data, detailed experimental protocols, and an overview of the relevant signaling pathways to aid researchers in this endeavor. The continued exploration of diverse chemical scaffolds and a deeper understanding of the molecular interactions between inhibitors and the various chitin synthase isoenzymes will be crucial for the successful development of the next generation of antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An interactional network of genes involved in chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of novel fungal chitin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

CAS number for Chitin synthase inhibitor 12

An In-Depth Technical Guide on Chitin (B13524) Synthase Inhibitor 12

CAS Number: 2725075-05-6

This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 12, a novel compound identified for its potent inhibitory effects on chitin synthase and its broad-spectrum antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal agent discovery and development.

Core Compound Information

This compound, also referred to as compound 9t in scientific literature, has emerged as a significant subject of research in the quest for new antifungal therapies. Chitin, an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As this polysaccharide is absent in mammals, its synthesizing enzyme, chitin synthase, represents a prime target for selective antifungal drugs.

Chemical Properties:

| Property | Value |

| CAS Number | 2725075-05-6 |

| Molecular Formula | C23H21ClFN3O5 |

| Molecular Weight | 473.88 g/mol |

Biological Activity and Quantitative Data

This compound has demonstrated significant in vitro activity against chitin synthase and a range of fungal pathogens.

Enzymatic Inhibition:

The primary mechanism of action of this inhibitor is the disruption of chitin synthesis. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.

| Target Enzyme | IC50 Value |

| Chitin Synthase (from Saccharomyces cerevisiae) | 0.16 mM |

Antifungal Spectrum:

This compound exhibits broad-spectrum antifungal activity, including against drug-resistant fungal variants. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are crucial for determining its antifungal efficacy.

(Note: Specific MIC values for a range of fungi for this compound are detailed in the primary research article but are not publicly available in the retrieved search results. The following table is a representative example based on related compounds from the same chemical series.)

| Fungal Strain | MIC Range (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

| Aspergillus flavus | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of chitin synthase inhibitors, based on established protocols in the field.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay is fundamental for determining the direct inhibitory effect of a compound on the chitin synthase enzyme.

1. Preparation of Crude Chitin Synthase Extract:

-

Fungal cells (e.g., Saccharomyces cerevisiae) are cultured to the mid-logarithmic phase in an appropriate medium (e.g., YPD).

-

The cells are harvested by centrifugation, washed, and then mechanically disrupted (e.g., using glass beads or a French press) in a lysis buffer containing protease inhibitors.

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched with the membrane-bound chitin synthase enzyme.

2. Assay Procedure:

-

A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which specifically binds to the N-acetylglucosamine polymers of chitin.

-

The crude enzyme extract is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors.

-

The plate is incubated to allow for chitin synthesis.

-

After incubation, the plate is washed to remove unbound substrate and enzyme.

-

The amount of synthesized chitin bound to the WGA is quantified using a suitable detection method, such as a colorimetric or fluorescent assay.

3. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.

1. Preparation of Fungal Inoculum:

-

Fungal strains are cultured on appropriate agar (B569324) plates.

-

A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a standardized concentration.

2. Assay Procedure:

-

The assay is performed in a 96-well microtiter plate.

-

A serial dilution of this compound is prepared in a suitable broth medium (e.g., RPMI-1640).

-

The standardized fungal inoculum is added to each well.

-

The plate is incubated at an appropriate temperature for 24-48 hours.

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus.

Signaling Pathways and Experimental Workflows

The inhibition of chitin synthase triggers cellular stress responses in fungi, primarily activating the Cell Wall Integrity (CWI) signaling pathway.

Cell Wall Integrity (CWI) Signaling Pathway

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for Characterization of Chitin Synthase Inhibitors.

An In-depth Technical Guide to the Target Specificity of Chitin Synthase Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), an essential polysaccharide absent in vertebrates but crucial for the structural integrity of fungal cell walls and insect exoskeletons, presents a prime target for the development of selective antifungal and insecticidal agents. The enzyme responsible for its synthesis, chitin synthase (CHS), is the focus of significant research in the quest for novel therapeutic compounds. Chitin Synthase Inhibitor 12 (CSI-12) has emerged as a promising small molecule with potent antifungal properties. This technical guide provides a comprehensive overview of the target specificity of CSI-12, presenting available quantitative data, detailed experimental protocols for its characterization, and the relevant biological pathways.

Data Presentation: Quantitative Analysis of Chitin Synthase Inhibitors

The efficacy of a chitin synthase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While specific data on the isoenzyme selectivity of this compound is limited in the available literature, its overall inhibitory activity has been reported. For a comprehensive understanding of its potential specificity, it is valuable to compare its activity with that of other well-characterized chitin synthase inhibitors.

A compound identified as "this compound" has been reported to have an IC50 of 0.16 mM and to be a broad-spectrum antifungal agent.[1] Another study on maleimide (B117702) compounds, which share a similar structural class, identified a "compound 20" with an IC50 of 0.12 mM against chitin synthase from Sclerotinia sclerotiorum.[2] The data for these and other inhibitors are presented below.

| Inhibitor | Target Enzyme(s) | Organism | IC50 (mM) | Reference(s) |

| This compound | Chitin Synthase (CHS) | Not Specified | 0.16 | [1] |

| Compound 20 (maleimide) | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | 0.12 | [2] |

| Polyoxin B | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | 0.19 | [2] |

| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39 (µg/mL) | [3] |

| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35 (µg/mL) | [3] | |

| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08 (µg/mL) | [3] | |

| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.546 ± 1.42 (µg/mL) | [3] |

| Chs3 | Saccharomyces cerevisiae | 2.963 ± 1.42 (µg/mL) | [3] |

Note: The IC50 values for IMB-D10 and IMB-F4 are provided in µg/mL and would require conversion to mM for direct comparison, which is dependent on their molar masses (not provided in the source).

Core Subject Analysis: Target Specificity of this compound

The target specificity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. For a chitin synthase inhibitor like CSI-12, a comprehensive specificity profile would involve a detailed characterization of its activity against various chitin synthase isoenzymes and a broad panel of other cellular targets.

Isoenzyme Selectivity

Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3 in Saccharomyces cerevisiae), each with distinct physiological roles in cell wall synthesis and maintenance.[4] An ideal antifungal agent might selectively inhibit an isoenzyme that is essential for fungal viability or virulence, while sparing others to minimize potential compensatory responses.

Currently, there is a lack of publicly available data on the inhibitory activity of CSI-12 against individual chitin synthase isoenzymes. To fully characterize its target specificity, it would be necessary to perform enzyme inhibition assays using purified or enriched preparations of each major isoenzyme.

Off-Target Effects

A thorough investigation of a compound's off-target effects is crucial to anticipate potential toxicities and to confirm that its observed phenotype is a direct result of inhibiting the intended target. There is currently no available information on the off-target profile of CSI-12. A comprehensive assessment would involve screening CSI-12 against a panel of other enzymes, particularly those with structurally similar active sites to chitin synthase, as well as cell-based assays to assess broader cellular effects.

Signaling Pathways

The inhibition of chitin synthase has direct consequences on the biosynthesis of the fungal cell wall and triggers compensatory signaling pathways.

Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic pathway that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) by chitin synthase at the plasma membrane. Understanding this pathway is fundamental to appreciating the mechanism of action of inhibitors like CSI-12.

Caption: The fungal chitin biosynthesis pathway and the point of inhibition for CSI-12.

Cell Wall Integrity (CWI) Signaling Pathway

The fungal cell wall is a dynamic structure that is constantly monitored by the cell. When the cell wall is damaged, for instance by the action of a chitin synthase inhibitor, the Cell Wall Integrity (CWI) pathway is activated.[5][6] This signaling cascade initiates a compensatory response, which often includes the upregulation of chitin synthesis, to repair the damage and maintain cellular integrity.[7] Understanding the interplay between a chitin synthase inhibitor and the CWI pathway is crucial for predicting and overcoming potential mechanisms of drug resistance.

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocols

To fully assess the target specificity of this compound, a series of well-defined experiments are required. The following protocols are based on established methodologies for the characterization of chitin synthase inhibitors.

1. Preparation of Fungal Enzyme Extracts

This protocol is adapted for the extraction of chitin synthase from fungal mycelia, such as Sclerotinia sclerotiorum.[2]

-

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Trypsin solution (e.g., 80 µg/mL in extraction buffer)

-

Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)

-

Centrifuge (capable of 3,000 x g at 4°C)

-

-

Procedure:

-

Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.

-

Wash the mycelia twice with sterile ultrapure water.

-

Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powdered mycelia in ice-cold extraction buffer.

-

To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.

-

Stop the trypsin digestion by adding soybean trypsin inhibitor.

-

Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.

-

2. In Vitro Chitin Synthase Inhibition Assay

This non-radioactive assay measures the amount of chitin synthesized by the enzyme extract in the presence and absence of an inhibitor.[2]

-

Materials:

-

96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

-

Crude enzyme extract (from Protocol 1)

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂

-

This compound (CSI-12) dissolved in a suitable solvent (e.g., DMSO)

-

WGA-HRP (Horseradish Peroxidase) solution

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of CSI-12 in the reaction buffer.

-

To each well of the WGA-coated plate, add 50 µL of the reaction mixture.

-

Add 2 µL of the CSI-12 dilution or solvent control (DMSO).

-

Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.

-

Incubate the plate on a shaker at 30°C for 3 hours.

-

Stop the reaction by washing the plate six times with ultrapure water.

-

Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of TMB substrate solution to each well.

-

Measure the optical density at 600 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of CSI-12 and determine the IC50 value.

-

Mandatory Visualization: Experimental Workflow

The discovery and characterization of a novel chitin synthase inhibitor follows a logical progression from initial screening to detailed specificity analysis.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. An interactional network of genes involved in chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Antifungal Spectrum and Mechanism of Chitin Synthase Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel antifungal agent. Also identified in scientific literature as compound 9t , this molecule demonstrates significant inhibitory activity against fungal chitin synthase and a broad spectrum of antifungal efficacy. This document details its quantitative antifungal profile, the experimental methodologies for its evaluation, and its mechanistic context within fungal cell wall biosynthesis.

Core Antifungal Activity

CSI-12 is a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in mammals, making it an attractive target for antifungal therapy. The compound exhibits an in-vitro half-maximal inhibitory concentration (IC50) of 0.16 mM against chitin synthase.

Quantitative Antifungal Spectrum

The minimum inhibitory concentration (MIC) of CSI-12 has been determined against a range of pathogenic fungi. The data, summarized from the primary literature, highlights its broad-spectrum activity.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | SC5314 | 64 |

| Aspergillus flavus | ATCC 204304 | 16 |

| Aspergillus fumigatus | AF293 | 64 |

| Cryptococcus neoformans | H99 | 64 |

Data sourced from a study on Spiro[benzoxazine-piperidin]-one derivatives, where CSI-12 is referred to as compound 9t.

Mechanism of Action and Signaling Pathways

CSI-12 functions by directly inhibiting chitin synthase, thereby blocking the synthesis of chitin, a vital polysaccharide component of the fungal cell wall. This disruption of cell wall integrity triggers cellular stress and ultimately leads to fungal cell death.

The inhibition of chitin synthesis is known to activate compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway . While direct studies on CSI-12's effect on this pathway are not yet published, it is a well-established fungal response to cell wall-active agents. The CWI pathway attempts to remodel the cell wall by upregulating the expression of other cell wall synthesis genes, including other chitin synthases. Understanding this response is critical for predicting and overcoming potential resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antifungal profile of Chitin Synthase Inhibitor 12.

Chitin Synthase Activity Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of chitin synthase.

Principle: The assay measures the incorporation of a radiolabeled substrate, UDP-[14C]-N-acetylglucosamine, into chitin by a crude enzyme preparation from fungal cells. The resulting radiolabeled chitin is insoluble and can be captured and quantified, with a reduction in radioactivity indicating enzyme inhibition.

Protocol:

-

Enzyme Preparation:

-

Culture fungal cells (e.g., Candida albicans) to the mid-logarithmic phase in a suitable broth (e.g., YPD).

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Disrupt cells using mechanical lysis (e.g., glass beads or a cell disruptor) on ice.

-

Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to remove cell debris. The supernatant contains the crude membrane fraction with chitin synthase activity.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the following:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 25 mM GlcNAc).

-

10 µL of CSI-12 at various concentrations (dissolved in DMSO, with a final DMSO concentration kept below 1%).

-

20 µL of the crude enzyme preparation (adjusted to a standard protein concentration).

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of substrate solution (1 mM UDP-N-acetylglucosamine containing 0.5 µCi of UDP-[¹⁴C]-N-acetylglucosamine).

-

Incubate for 60 minutes at 30°C.

-

-

Quantification:

-

Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

-

Filter the mixture through a glass fiber filter to capture the precipitated, insoluble chitin.

-

Wash the filter extensively with 5% TCA and then with ethanol (B145695) to remove unincorporated substrate.

-

Dry the filter and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO-only control and determine the IC50 value.

-

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a fungus. The methodology is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is the lowest concentration of the agent at which no visible growth is observed after a defined incubation period.

Protocol:

-

Inoculum Preparation:

-

For yeasts (C. albicans, C. neoformans), subculture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

For molds (Aspergillus spp.), grow the isolate on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

Microdilution Plate Setup:

-

Prepare serial two-fold dilutions of CSI-12 in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Add 100 µL of each drug dilution to the appropriate wells.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C.

-

Incubation times vary by organism: 24-48 hours for Candida spp. and Cryptococcus neoformans, and 48-72 hours for Aspergillus spp.

-

-

MIC Reading:

-

Read the plates visually or with a microplate reader.

-

The MIC is defined as the lowest concentration of CSI-12 that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Preliminary Studies on Chitin Synthase Inhibitor 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel compound identified for its potent antifungal properties. This document outlines the core findings, experimental methodologies, and relevant biological pathways associated with CSI-12, offering a foundational resource for researchers in mycology, infectious diseases, and drug discovery.

Core Concepts and Mechanism of Action

Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and playing a crucial role in cell division and morphogenesis. Chitin synthase is the key enzyme responsible for the biosynthesis of chitin. As this enzyme is absent in vertebrates, it presents an attractive target for the development of selective antifungal therapies.

Chitin Synthase Inhibitor 12 belongs to a series of spiro[benzoxazine-piperidin]-one derivatives. Preliminary studies indicate that CSI-12 exerts its antifungal effect by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, leading to a compromised cell wall and subsequent fungal cell death. Evidence supporting this mechanism includes sorbitol protection assays and potent activity against micafungin-resistant fungal strains[1].

Quantitative Data

The inhibitory activity of this compound against its target enzyme and its efficacy against various fungal pathogens have been quantified in preliminary studies. The data is summarized in the tables below.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (mM) | Notes |

| This compound (compound 9t) | Chitin Synthase | 0.16 | Comparable to the control drug, polyoxin (B77205) B.[1] |

Table 2: Antifungal Activity

| Compound | Fungal Species | Activity | Notes |

| This compound | Candida albicans, Cryptococcus neoformans and other species | Broad-spectrum | Effective against drug-resistant fungal variants. Antifungal activity is comparable to fluconazole (B54011) and polyoxin B.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of chitin synthase inhibitors like CSI-12. While the specific protocols for CSI-12 are detailed in the primary literature, the following represent standardized and widely accepted procedures in the field.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This in vitro assay measures the direct inhibitory effect of a compound on chitin synthase activity.

Principle: The assay quantifies the production of chitin by a crude enzyme extract from a fungal source. The newly synthesized chitin is captured on a microplate coated with Wheat Germ Agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers. The amount of captured chitin is then determined colorimetrically.

Methodology:

-

Enzyme Preparation:

-

Culture a suitable fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) to the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells using mechanical means (e.g., glass beads or a French press) in a lysis buffer containing protease inhibitors.

-

Prepare a microsomal fraction, enriched in membrane-bound chitin synthase, through differential centrifugation.

-

-

Assay Procedure:

-

Coat a 96-well microtiter plate with WGA.

-

Block the wells with a solution of Bovine Serum Albumin (BSA).

-

Add the reaction mixture, containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and the test compound (CSI-12) at various concentrations, to the wells.

-

Initiate the reaction by adding the prepared enzyme extract.

-

Incubate the plate at 30°C for 2-3 hours to allow for chitin synthesis.

-

Wash the plate to remove unbound reagents.

-

Add a horseradish peroxidase-conjugated WGA (WGA-HRP) to the wells and incubate.

-

After another wash, add a suitable HRP substrate (e.g., TMB) to develop a colorimetric signal.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

-

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Principle: The fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.

Methodology:

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium.

-

Prepare a standardized suspension of fungal cells in a sterile saline solution, adjusting the concentration to a defined turbidity (e.g., 0.5 McFarland standard).

-

-

Assay Procedure:

-

Prepare serial twofold dilutions of CSI-12 in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculate each well with the prepared fungal suspension.

-

Include a positive control (fungus without inhibitor) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration at which no visible growth is observed.

-

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the study of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Chitin Synthase Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Chitin (B13524) synthase inhibitor 12, a novel compound identified for its potent antifungal activity. This document details its physicochemical characteristics, mechanism of action, and the experimental protocols utilized for its evaluation.

Core Chemical Properties

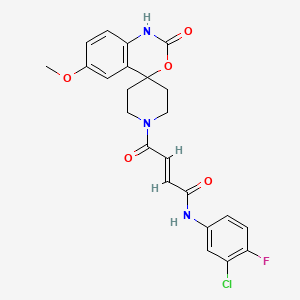

Chitin synthase inhibitor 12, also identified as compound 9t in the scientific literature, is a spiro[benzoxazine-piperidin]-one derivative.[1] Its core chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-N-(4-chlorophenyl)-4-(6-methoxy-2-oxo-1,2-dihydrospiro[benzo[d][1][2]oxazine-4,4'-piperidin]-1'-yl)-4-oxobut-2-enamide | Deduced from synthetic scheme in[1] |

| CAS Number | 2725075-05-6 | [3][4] |

| Molecular Formula | C23H21ClFN3O5 | [3] |

| Molecular Weight | 473.88 g/mol | [3] |

| SMILES | O=C(NC1=CC=C(Cl)C=C1)/C=C/C(=O)N1CCC(CC1)N1C(=O)OC2=CC(OC)=CC=C21 | Deduced from synthetic scheme in[1] |

Table 1: Core Chemical Properties of this compound

Quantitative Biological Activity

This compound demonstrates potent inhibition of chitin synthase and exhibits broad-spectrum antifungal activity, including against drug-resistant fungal strains.[1]

| Parameter | Value | Target/Organism | Source |

| IC50 (Chitin Synthase Inhibition) | 0.16 mM | Chitin Synthase | [1][3] |

| Antifungal Activity | Broad-spectrum, effective against C. albicans and C. neoformans (including fluconazole-resistant variants) | Fungi | [1] |

Table 2: Quantitative Biological Activity of this compound

Experimental Protocols

The following protocols are derived from the methodologies described in the primary literature for the evaluation of this compound.[1]

Chitin Synthase Inhibition Assay

This non-radioactive, high-throughput assay quantifies the inhibitory effect of the compound on chitin synthase activity.

a) Crude Enzyme Preparation:

-

Fungal mycelia (e.g., from Sclerotinia sclerotiorum) are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.

-

The fungal cells are harvested by centrifugation.

-

The harvested cells are washed twice with ultrapure water and then disrupted in liquid nitrogen.

b) Assay Procedure:

-

A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA).

-

The crude enzyme preparation is pre-treated with trypsin to activate the zymogenic form of chitin synthase.

-

The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution (containing CoCl₂, N-acetylglucosamine (GlcNAc), and the substrate UDP-GlcNAc in a Tris-HCl buffer at pH 7.5), and the test compound (this compound) at various concentrations, is added to the WGA-coated wells.

-

The plate is incubated on a shaker at 30°C for 3 hours to allow for chitin synthesis.

-

The plate is washed to remove unreacted components.

-

Horseradish peroxidase-conjugated WGA (WGA-HRP) is added to each well and incubated.

-

After another washing step, a TMB (3,3',5,5'-tetramethylbenzidine) reaction solution is added.

-

The optical density (OD) at 600 nm is measured over time to determine the reaction rate.

-

The inhibition percentage is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

Antifungal Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.

-

The test compound is serially diluted in a suitable liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

A standardized fungal inoculum is added to each well.

-

The plate is incubated at an appropriate temperature for fungal growth (typically 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] Disruption of chitin synthesis compromises the integrity of the cell wall, leading to fungal cell death.

The integrity of the fungal cell wall is maintained by a complex signaling network known as the Cell Wall Integrity (CWI) pathway.[5][6] When the cell wall is stressed, for instance by the action of a chitin synthase inhibitor, the CWI pathway is activated to initiate a compensatory response, which often involves the upregulation of chitin synthesis.[6][7] Understanding the interplay between the inhibitor and this pathway is crucial for predicting and overcoming potential resistance mechanisms.

Figure 1: Simplified overview of the Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to cell wall stress induced by this compound.

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from chemical synthesis to biological evaluation.

Figure 2: A flowchart outlining the key experimental stages in the identification and characterization of this compound.

References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to Chitin Synthase Inhibitor 12 and its Comparison with Other Chitin Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin (B13524), an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase (CHS) enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 12, a novel and potent inhibitor of CHS. We present a comparative analysis of its efficacy against other well-known chitin synthase inhibitors, supported by quantitative data. Furthermore, this guide details the experimental protocols for assessing inhibitor activity and explores the key signaling pathways that regulate chitin synthesis in fungi, offering insights into potential mechanisms of action and resistance.

Introduction to Chitin Synthesis and its Inhibition

Chitin is a long-chain polymer of N-acetylglucosamine, providing structural integrity to the fungal cell wall. The biosynthesis of chitin is a multi-step process culminating in the polymerization of UDP-N-acetylglucosamine by chitin synthase enzymes. Fungi possess multiple CHS isoenzymes, each with specific roles in cell division, morphogenesis, and cell wall repair. The inhibition of these enzymes disrupts cell wall integrity, leading to osmotic instability and lysis, making them attractive targets for antifungal agents.

Chitin synthase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive and non-competitive inhibition. Well-known examples include the polyoxins and nikkomycins, which are nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase. This guide focuses on this compound and its standing among these and other inhibitors.

Quantitative Comparison of Chitin Synthase Inhibitors

The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following tables summarize the available quantitative data for this compound and other prominent inhibitors, primarily against Candida albicans, a major human fungal pathogen.

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors against Candida albicans

| Inhibitor | Target Enzyme(s) | IC50 | Ki | MIC (µg/mL) | Mechanism of Action | Reference(s) |

| This compound (CSI-3, compound 2d) | Chitin Synthase | 0.16 mM | Not Reported | 1 | Non-competitive | [1][2] |

| Nikkomycin (B1203212) Z | CaChs1 | 15 µM | Not Reported | 0.5 - 32 | Competitive | [3][4] |

| CaChs2 | 0.8 µM | 1.5 ± 0.5 µM | Competitive | [1][3] | ||

| CaChs3 | 13 µM | Not Reported | Competitive | [3] | ||

| Polyoxin B | Chitin Synthase | 0.09 mM | Not Reported | Not Reported | Competitive | [5] |

| Polyoxin D | CaChs2 | Not Reported | 3.2 ± 1.4 µM | Not Reported | Competitive | [1][6] |

| RO-09-3143 | CaChs1 | Not Reported | 0.55 nM | 0.27 (MIC50) | Non-competitive | [1] |

Table 2: In Vitro Antifungal Activity of Nikkomycin Z against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | ≤0.5 - 32 | [4] |

| Candida parapsilosis | 1 - 4 | [4] |

| Candida tropicalis | >64 | [4] |

| Candida krusei | >64 | [4] |

| Candida glabrata | >64 | [4] |

| Cryptococcus neoformans | 0.5 - >64 | [4] |

| Candida auris | 0.125 - >64 | [7] |

Experimental Protocols

Accurate and reproducible assessment of chitin synthase inhibitor activity is crucial for drug development. The following section details a standard non-radioactive in vitro assay for determining the IC50 of chitin synthase inhibitors.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This method relies on the specific binding of wheat germ agglutinin (WGA) to newly synthesized chitin on a microtiter plate, followed by a colorimetric or fluorometric readout.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

YPD broth (or other suitable growth medium)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Glass beads or sonicator

-

High-speed centrifuge

-

96-well WGA-coated microtiter plates

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Test inhibitor (e.g., this compound) and control inhibitors (e.g., Nikkomycin Z)

-

WGA-Horseradish Peroxidase (WGA-HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Crude Enzyme Preparation:

-

Grow fungal cells to the mid-logarithmic phase in YPD broth.

-

Harvest cells by centrifugation and wash with lysis buffer.

-

Disrupt cells by homogenization with glass beads or sonication on ice.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing membrane-bound chitin synthases.[1]

-

Resuspend the microsomal pellet in a suitable storage buffer.

-

-

Chitin Synthase Assay:

-

Prepare serial dilutions of the test inhibitor and control inhibitors in the reaction buffer.

-

To each well of the WGA-coated microtiter plate, add the reaction buffer, the crude enzyme preparation, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate, UDP-GlcNAc.[1]

-

Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis.

-

-

Detection:

-

Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unincorporated substrate and unbound components.

-

Add WGA-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Wash the wells again to remove unbound WGA-HRP.

-

Add the HRP substrate and incubate until sufficient color development.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways Regulating Chitin Synthesis

The regulation of chitin synthesis is a complex process involving several interconnected signaling pathways that respond to cell wall stress. Understanding these pathways is crucial for elucidating the full impact of chitin synthase inhibitors and predicting potential resistance mechanisms. The primary pathways involved are the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the High Osmolarity Glycerol (HOG) pathway.[8][9][10][11][12]

In response to cell wall damage, such as that caused by antifungal drugs, fungi activate a compensatory mechanism, often leading to an increase in chitin synthesis to reinforce the cell wall. This response is primarily mediated by the CWI and calcineurin pathways.[8][13]

Logical Workflow for Inhibitor Evaluation

The discovery and validation of a novel chitin synthase inhibitor like CSI-12 follows a structured workflow, from initial screening to detailed characterization.

Conclusion